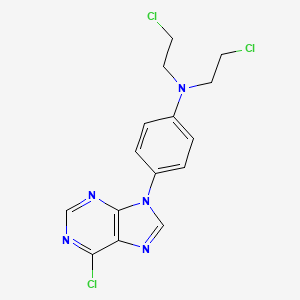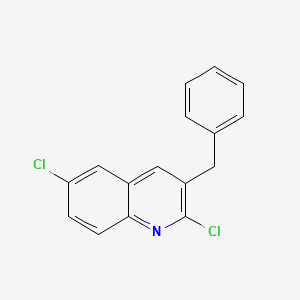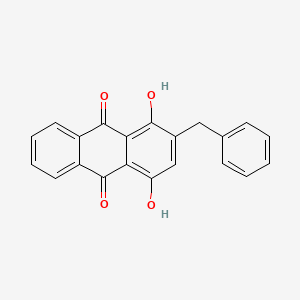
3-Hydroxypropyl N,N-bis(2-chloroethyl)-N',N'-dimethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol is a complex organic compound that consists of 21 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is characterized by its multiple bonds, rotatable bonds, and the presence of a hydroxyl group and a primary alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol: shares similarities with other compounds containing bis(2-chloroethyl)amino groups and phosphoryl groups.
Other similar compounds: include those with variations in the alkyl chain length or different substituents on the amino or phosphoryl groups.
Uniqueness
The uniqueness of 3-[bis(2-chloroethyl)amino-dimethylamino-phosphoryl]oxypropan-1-ol lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
52752-15-5 |
|---|---|
Fórmula molecular |
C9H21Cl2N2O3P |
Peso molecular |
307.15 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-12(2)17(15,16-9-3-8-14)13(6-4-10)7-5-11/h14H,3-9H2,1-2H3 |
Clave InChI |
WLLMOVNZAZEBMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(N(CCCl)CCCl)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)




![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)

![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)


